molecular formula C15H22N4O2S B6355941 tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate CAS No. 1823238-95-4

tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B6355941
CAS No.: 1823238-95-4
M. Wt: 322.4 g/mol
InChI Key: FCDNTXZSMOZMSQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a pyridine derivative and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactionsThe final step involves the addition of the tert-butyl ester group under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as a precursor for drugs targeting specific biological pathways or diseases. Research is ongoing to explore its efficacy and safety in various medical applications .

Industry: In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to interact with different molecular targets and undergo specific chemical reactions that similar compounds may not .

Properties

IUPAC Name

tert-butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(12(16)22)5-4-6-17-13/h4-6H,7-10H2,1-3H3,(H2,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDNTXZSMOZMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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